molecular formula C7H7BrIN B019645 2-Bromo-3-iodo-4,6-dimethylpyridine CAS No. 104830-09-3

2-Bromo-3-iodo-4,6-dimethylpyridine

Cat. No.: B019645
CAS No.: 104830-09-3
M. Wt: 311.95 g/mol
InChI Key: QGLNGCQCYJPFKB-UHFFFAOYSA-N
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Description

2-Bromo-3-iodo-4,6-dimethylpyridine is a heterocyclic organic compound with the molecular formula C7H7BrIN It is a derivative of pyridine, characterized by the presence of bromine and iodine atoms at the 2nd and 3rd positions, respectively, and methyl groups at the 4th and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-iodo-4,6-dimethylpyridine typically involves halogenation reactions. One common method is the sequential halogenation of 4,6-dimethylpyridine. Initially, bromination is performed using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 2nd position. Subsequently, iodination is carried out using iodine or an iodinating agent like iodine monochloride (ICl) to introduce the iodine atom at the 3rd position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-iodo-4,6-dimethylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used under basic conditions (e.g., K2CO3) in solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

2-Bromo-3-iodo-4,6-dimethylpyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the development of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-iodo-4,6-dimethylpyridine depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various reaction pathways. The presence of bromine and iodine atoms makes it a versatile intermediate for cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. The methyl groups at the 4th and 6th positions provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,6-dimethylpyridine: Lacks the iodine atom at the 3rd position.

    3-Iodo-4,6-dimethylpyridine: Lacks the bromine atom at the 2nd position.

    2,3-Dibromo-4,6-dimethylpyridine: Contains bromine atoms at both the 2nd and 3rd positions instead of iodine.

Uniqueness

2-Bromo-3-iodo-4,6-dimethylpyridine is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for diverse functionalization possibilities, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-3-iodo-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrIN/c1-4-3-5(2)10-7(8)6(4)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLNGCQCYJPFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1I)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543427
Record name 2-Bromo-3-iodo-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104830-09-3
Record name 2-Bromo-3-iodo-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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